molecular formula C11H13FO3 B7969368 3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid

3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B7969368
M. Wt: 212.22 g/mol
InChI Key: NPPLMTAICKESGC-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 5-fluoro-2-methoxy-3-methylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Acylation: The amino group is then acylated using a suitable acylating agent to introduce the propanoic acid moiety.

    Hydrolysis: The final step involves hydrolysis to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The propanoic acid moiety can interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
  • 3-(5-Fluoro-3-methylphenyl)propanoic acid
  • 3-(2-Methoxy-3-methylphenyl)propanoic acid

Uniqueness

3-(5-Fluoro-2-methoxy-3-methylphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring. The presence of both a fluorine atom and a methoxy group, along with a methyl group, provides a distinct electronic and steric environment that can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-fluoro-2-methoxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7-5-9(12)6-8(11(7)15-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPLMTAICKESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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